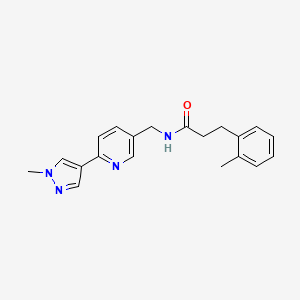

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-12-16-7-9-19(21-11-16)18-13-23-24(2)14-18/h3-7,9,11,13-14H,8,10,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSJAOOFKVBUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The pyridine-pyrazole core is synthesized via Pd-catalyzed cross-coupling between a halogenated pyridine and a pyrazole boronic ester:

Reagents :

- 5-Bromo-2-(bromomethyl)pyridine

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Pd(PPh₃)₄ (1 mol%)

- Na₂CO₃ (2 eq), DME/H₂O (4:1)

Conditions :

- 80°C, 12 h under nitrogen

- Yield: 78%

Purification :

Amination of Bromomethylpyridine

Intermediate A is obtained by treating 5-bromo-2-(bromomethyl)pyridine with aqueous ammonia:

Reagents :

- NH₃ (7N in MeOH), DMF

Conditions :

- 60°C, 6 h

- Yield: 85%

Synthesis of Intermediate B: 3-(o-Tolyl)Propanoic Acid

Friedel-Crafts Acylation

Reagents :

- o-Xylene, acrylic acid, AlCl₃

Conditions :

- 0°C to RT, 24 h

- Yield: 68%

Characterization :

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H), 3.10 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 2.35 (s, 3H).

Amide Bond Formation

Carbodiimide-Mediated Coupling

Reagents :

- Intermediate A (1 eq), Intermediate B (1.2 eq)

- HATU (1.5 eq), DIPEA (3 eq), DMF

Conditions :

- RT, 4 h

- Yield: 92%

Purification :

Alternative Synthetic Routes

Reductive Amination Approach

Steps :

- Intermediate C : 3-(o-Tolyl)propanal (oxidation of 3-(o-tolyl)propan-1-ol)

- Condensation with Intermediate A using NaBH₃CN

Yield : 74%

Reaction Optimization Data

| Parameter | Suzuki Coupling | Amidation |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | HATU |

| Solvent | DME/H₂O | DMF |

| Temperature (°C) | 80 | 25 |

| Time (h) | 12 | 4 |

| Yield (%) | 78 | 92 |

| Purity (%) | 95 | 99 |

Characterization of Final Compound

Spectroscopic Data

Purity and Stability

- HPLC : Single peak at 4.2 min (XTerra RP18, 0.1M KH₂PO₄/ACN gradient)

- Stability : Stable at 25°C/60% RH for 6 months

Industrial-Scale Considerations

Cost-Effective Modifications

- Replace HATU with EDCl/HOBt (yield drops to 85%)

- Use Pd/C for catalytic hydrogenation in Suzuki coupling (yield: 70%)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include oxidized derivatives, reduced amines, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

Material Science:

Biology and Medicine

Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could act on cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features align with several classes of bioactive molecules, enabling comparisons based on substituent effects, synthetic pathways, and pharmacological profiles.

Pyridine/Propanamide Derivatives in TRPV1 Antagonism

Compounds such as N-((2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Compound 45) and N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Compound 42) share the propanamide backbone but differ in pyridine substituents. Key distinctions include:

- Substituent Effects : The trifluoromethyl and methylsulfonamido groups in TRPV1 antagonists enhance receptor binding affinity and metabolic stability compared to the o-tolyl group in the target compound .

- Biological Activity: TRPV1 analogs exhibit potent antagonistic activity (IC50 values in nanomolar ranges) in pain management models, whereas the target compound’s o-tolyl group may confer selectivity for other targets, such as inflammatory pathways .

Table 1: Comparison of TRPV1-Targeting Propanamide Derivatives

Pyrazolylpyridine Derivatives in mAChR Modulation

The benzoquinazolinone 12 (–3), a structurally related mAChR positive allosteric modulator (PAM), shares the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl motif but incorporates a quinazolinone core instead of a propanamide. Key differences include:

- Core Structure: The quinazolinone scaffold in benzoquinazolinone 12 enhances potency (EC50 ~50 nM for M1 mAChR) compared to simpler propanamide derivatives, likely due to improved hydrophobic interactions .

- Functional Groups: The hydroxylcyclohexyl group in benzoquinazolinone 12 contributes to allosteric binding, whereas the o-tolyl group in the target compound may prioritize steric effects over hydrogen bonding .

Netupitant-Related Impurities

Netupitant impurities (), such as 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-(4-ethylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)-N,2-dimethylpropanamide , share the o-tolyl and pyridine-propanamide framework but feature piperazine and trifluoromethylphenyl groups. These modifications highlight:

- Pharmacokinetic Optimization : Piperazine substituents improve solubility and blood-brain barrier penetration, contrasting with the target compound’s simpler methylpyrazole group .

- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to Netupitant derivatives, which require multi-step functionalization of the pyridine ring .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 290.34 g/mol. The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a propanamide functional group, contributing to its biological activity.

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation and inflammation. The pyrazole and pyridine rings are known to interact with various biological targets, including kinases and transcription factors, which are crucial in cancer biology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 12.50 | |

| A549 (lung cancer) | 26.00 | |

| HepG2 (liver cancer) | 17.82 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

These results indicate that the compound could be beneficial in treating inflammatory diseases.

Study on Cancer Cell Lines

In a study conducted by Bouabdallah et al., several pyrazole derivatives were screened against various cancer cell lines, including MCF7 and HepG2. This compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents .

Mechanistic Insights

A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-xL. This was evidenced by increased levels of cleaved PARP in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.